3-Nitro-2-phenylpyridine
Overview
Description
3-Nitro-2-phenylpyridine is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of a nitro group and a phenyl group attached to a pyridine ring. The compound's structure and properties can be analyzed through different spectroscopic and crystallographic methods, providing insights into its molecular geometry, electronic distribution, and potential applications in chemical synthesis.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, a Chichibabin-type cyclotrimerisation of 3-nitrotyrosine with hypochlorous acid leads to the formation of 3,5-diphenylpyridine derivatives, which suggests a potential pathway for the synthesis of 3-nitro-2-phenylpyridine . Additionally, the nitration of 2-phenyl-3-hydroxypyridine directs the nitro group to the para position of the phenyl ring, indicating a regioselective approach that could be adapted for the synthesis of 3-nitro-2-phenylpyridine . Furthermore, a one-pot synthesis method has been developed for 2-substituted 3-nitropyridines, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using X-ray crystallography, as demonstrated by the synthesis and structural analysis of a 1:1 molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide . This technique could be applied to 3-nitro-2-phenylpyridine to obtain detailed information about its molecular geometry.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives has been studied, revealing that the introduction of substituents can facilitate certain nucleophilic reactions . This knowledge can be applied to understand the chemical behavior of 3-nitro-2-phenylpyridine and predict its reactions with various nucleophiles or during electrophilic substitution processes.
Physical and Chemical Properties Analysis
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) surface mapping, provide comprehensive information about the physical and chemical properties of nitropyridine compounds . These methods can be used to analyze the bond strength, charge distribution, and chemical reactivity of 3-nitro-2-phenylpyridine. Additionally, the study of hydrogen-bonded complexes, like the one formed between 4-nitrophenol and 4-methylpyridine, can shed light on the intermolecular interactions involving 3-nitro-2-phenylpyridine .
Scientific Research Applications
Nitration Processes and Chemical Properties
Nitration of 2-phenyl-3-hydroxypyridine : Research demonstrates that nitration of 2-phenyl-3-hydroxypyridine leads to the formation of 2-(4-nitrophenyl)-3-hydroxypyridine. Further nitration results in the nitro group entering the pyridine ring, illustrating the chemical pathways for modifying 3-nitro-2-phenylpyridine derivatives (Smirnov et al., 1970).
Properties of Oxidovanadium Complexes : Oxidovanadium complexes with nitro-substituted phenylpyridines demonstrate significant properties, including electron paramagnetic resonance (EPR) spectra and density functional theory (DFT) calculations, indicating potential for various chemical applications (Shit et al., 2016).
Synthesis and Applications in Molecular Devices : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, closely related to 3-nitro-2-phenylpyridine, shows potential for use in molecular diodes and nano-actuators, highlighting the broader applications of nitro-substituted pyridines in nanotechnology (Derosa et al., 2003).
Inorganic Chemistry and Photophysical Properties : Nitro-substituted phenylpyridine complexes exhibit interesting photophysical properties, which can be manipulated for various applications, as indicated by studies on iridium phenylpyridine complexes (Turner et al., 2022).
Synthesis and Green Chemistry
Green Synthesis Approaches : Multicomponent synthesis of unsymmetrical 5-nitropyridines, including 3-nitro-2-phenylpyridine derivatives, has been achieved through environmentally friendly methods, indicating the importance of sustainable approaches in chemical synthesis (Koveza et al., 2018).
Synthesis of Nickel(II) Complexes : Studies on the synthesis and biological activities of nickel(II) complexes with 4-nitro phenylcyanamide highlight the versatility of nitro-substituted pyridines in coordination chemistry and potential biomedical applications (Jazestani et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-nitro-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALTJGFPPNOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376451 | |
Record name | 3-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenylpyridine | |
CAS RN |
134896-35-8 | |
Record name | 3-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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